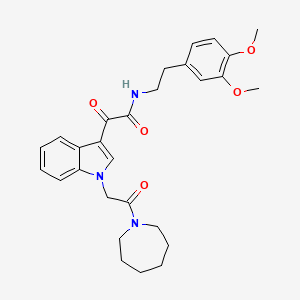

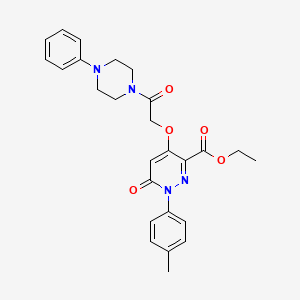

![molecular formula C20H23NO4 B2549036 Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate CAS No. 1795297-88-9](/img/structure/B2549036.png)

Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate is a compound that has not been directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been studied, which can provide insights into the potential properties and reactivity of the target molecule. For instance, compounds with benzoate ester groups and substituted phenyl rings have been synthesized and analyzed, which may share some chemical behavior with the target compound .

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions. For example, methyl 4-[(2-phenylhydrazono)methyl]benzoate was synthesized by condensing methyl-4-formylbenzoate with phenylhydrazine . Similarly, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was prepared from methyl 4-bromobenzoate and iso-vanilline using a condensation reaction . These methods suggest that the target compound might also be synthesized through a condensation strategy, possibly involving a carbamoyl chloride and a phenylpentyl alcohol derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR, IR, UV-Vis spectroscopy, and X-ray diffraction . Density functional theory (DFT) has been employed to optimize molecular structures and predict vibrational frequencies, NMR chemical shifts, and other properties . These studies indicate that a detailed molecular structure analysis of the target compound would likely involve similar spectroscopic and computational methods.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various analyses. For instance, the azo-benzoic acids studied in paper exhibit acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH. The compound in paper has been investigated for its global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties. These studies suggest that the target compound may also exhibit interesting reactivity, potentially including tautomerism or reactions influenced by environmental factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in several studies. For example, the compound in paper has a shorter half-life at physiological pH compared to its isomer, indicating that small structural changes can significantly affect stability. The mesomorphic behavior of liquid crystal compounds has been compared in paper , showing that molecular width and substituent positioning can influence transition temperatures. These findings imply that the physical and chemical properties of the target compound would be influenced by its precise molecular structure and substituents.

Scientific Research Applications

Physico-Chemical Properties

A study explored the physico-chemical characteristics of compounds similar to Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate, emphasizing their potential ultra-short beta-adrenolytic activity. The research highlighted the importance of understanding lipophilicity, surface activity, adsorbability, and acid-base properties in relation to their biological activities. These properties are crucial for the quantitative structure-activity relationship studies, facilitating the development of more effective pharmaceutical agents (Stankovicová et al., 2014).

Biochemical and Environmental Applications

- Biodegradation Pathways : Research on Pseudomonas cepacia P166 showed how this bacterium utilizes biphenyl and polychlorinated biphenyls, producing 4-chlorobenzoate as a central intermediate. This study sheds light on the microbial degradation pathways of aromatic compounds, suggesting potential environmental applications for the bioremediation of chlorinated organic pollutants (Arensdorf & Focht, 1995).

Catalytic and Synthetic Applications

- Iron-Catalyzed Benzylation : An investigation into the iron-catalyzed benzylation of 1,3-dicarbonyl compounds revealed efficient methods for synthesizing pharmaceutically relevant molecules. This research could inform the synthesis of compounds structurally related to this compound, offering insights into cost-effective and environmentally benign synthesis techniques (Kischel et al., 2007).

Potential Antineoplastic and Antifilarial Agents

- Benzimidazole Derivatives : Synthesis and evaluation of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates highlighted their potential as antineoplastic and antifilarial agents. This study exemplifies the therapeutic potential of carbamate derivatives in treating cancer and filarial infections, suggesting a broader scope for investigating similar compounds for medical applications (Ram et al., 1992).

properties

IUPAC Name |

methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-25-20(24)18-9-7-17(8-10-18)19(23)21-13-11-16(12-14-22)15-5-3-2-4-6-15/h2-10,16,22H,11-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSSJKDGZDFAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

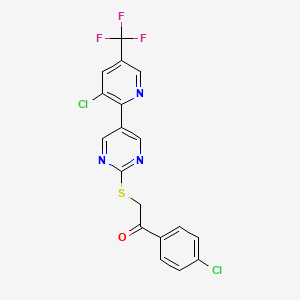

![2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B2548954.png)

![8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2548955.png)

![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)

![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)

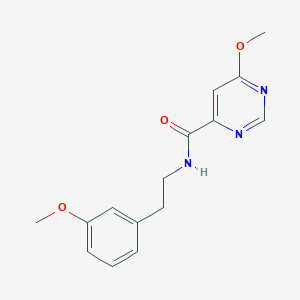

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)

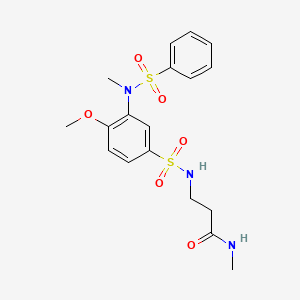

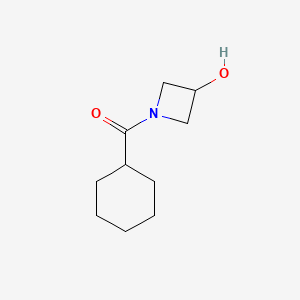

![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)